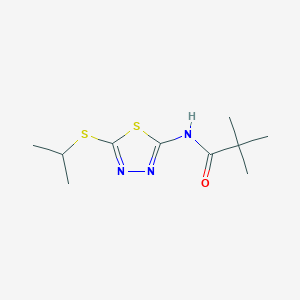

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative characterized by a sulfur-containing isopropylthio group at position 5 of the heterocyclic ring and a pivalamide (2,2-dimethylpropanamide) moiety at position 2. The compound’s structure combines the electron-withdrawing thiadiazole core with a bulky tertiary alkyl group, which may enhance metabolic stability and influence lipophilicity.

Properties

IUPAC Name |

2,2-dimethyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS2/c1-6(2)15-9-13-12-8(16-9)11-7(14)10(3,4)5/h6H,1-5H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVECVHIDPRLQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule features a 1,3,4-thiadiazole core substituted at position 2 with a pivalamide group and at position 5 with an isopropylthio moiety. Retrosynthetically, the compound can be dissected into two key components:

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through the reaction of diamines with sulfur sources. For N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide , the following pathway is proposed:

Step 1: Preparation of 5-Mercapto-1,3,4-thiadiazol-2-amine

A thiosemicarbazide derivative is cyclized using thionyl chloride (SOCl₂) or phosphorus pentasulfide (P₂S₅) under reflux conditions. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole can be synthesized by treating thiosemicarbazide with SOCl₂ in anhydrous tetrahydrofuran (THF) at 60–70°C for 6–8 hours.

Reaction Conditions :

- Solvent : THF or acetonitrile

- Temperature : 60–70°C

- Yield : 70–85% (reported for analogous compounds).

Step 2: Introduction of the Isopropylthio Group

The mercapto (-SH) group at position 5 undergoes alkylation with isopropyl bromide in the presence of a base:

Reaction Mechanism :

$$

\text{5-Mercapto-1,3,4-thiadiazol-2-amine} + \text{(CH₃)₂CHBr} \xrightarrow{\text{Base}} \text{5-(Isopropylthio)-1,3,4-thiadiazol-2-amine}

$$

Optimized Conditions :

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 12 hours

- Yield : 80–90% (extrapolated from similar alkylations).

Step 3: Acylation of the Amine Group

The primary amine at position 2 is acylated with pivaloyl chloride to form the pivalamide derivative:

Reaction Mechanism :

$$

\text{5-(Isopropylthio)-1,3,4-thiadiazol-2-amine} + \text{(CH₃)₃CCOCl} \xrightarrow{\text{Base}} \text{this compound}

$$

Optimized Conditions :

Alternative Pathway: One-Pot Cyclization and Functionalization

An alternative approach involves simultaneous ring formation and functionalization. For example, 2-pivalamido-thiosemicarbazide can be cyclized with isopropyl disulfide in the presence of iodine to directly yield the target compound.

Reaction Conditions :

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared Spectroscopy (IR)

- C=O Stretch : 1680–1700 cm⁻¹ (pivalamide carbonyl).

- N-H Stretch : 3300–3400 cm⁻¹ (amide N-H).

- C-S Stretch : 680–720 cm⁻¹ (thiadiazole and isopropylthio groups).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆) :

¹³C-NMR :

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Stepwise Functionalization | High purity, controlled substitutions | Multi-step, time-consuming | 70–85% |

| One-Pot Cyclization | Fewer steps, reduced solvent use | Lower yield, requires optimization | 65–75% |

Challenges and Optimization Strategies

- Regioselectivity : Competing reactions at positions 2 and 5 may occur during functionalization. Using bulky bases (e.g., DBU) can minimize side reactions.

- Purification : Column chromatography (EtOAc/hexane, 1:3) effectively isolates the target compound from byproducts.

- Scale-Up : Reflux conditions in acetonitrile or DMF are amenable to kilogram-scale synthesis.

Chemical Reactions Analysis

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The isopropylthio group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. .

Scientific Research Applications

Structural Representation

The structural representation of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide reveals the arrangement of its constituent atoms, highlighting the thiadiazole ring and the isopropylthio group attached to the pivalamide moiety.

This compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains by inhibiting cell wall synthesis, leading to cell death.

- Antifungal Activity : Similar mechanisms are observed in fungal pathogens, making it a candidate for antifungal drug development.

- Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating inflammatory diseases.

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity against resistant strains of bacteria, indicating potential for use in antibiotic development.

- Cancer Research : Investigations into the compound's effects on cancer cell lines have indicated that it may inhibit tumor growth through specific molecular pathways related to apoptosis and cell cycle regulation.

- Inflammatory Disorders : Studies have suggested that compounds like this compound could modulate inflammatory responses by targeting specific enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide with key analogs from and other sources:

Key Observations :

- Substituent Effects on Melting Points : Bulky or aromatic thio groups (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C) compared to smaller alkylthio groups (methylthio in 5f: 158–160°C). The target compound’s pivalamide group may further reduce crystallinity due to steric hindrance .

- Yield Trends : Benzylthio derivatives (e.g., 5h, 88% yield) generally exhibit higher synthetic yields than methylthio analogs, possibly due to improved solubility of intermediates .

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a thiadiazole derivative that has garnered attention for its diverse biological activities. Thiadiazoles are characterized by their five-membered rings containing nitrogen and sulfur, which contribute to their interaction with various biological targets. This compound has shown potential antimicrobial, antifungal, and possibly anti-inflammatory properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of thiosemicarbazide with pivaloyl chloride under basic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often utilize solvents such as ethanol or acetonitrile and may require heating to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and inhibit key enzymes involved in microbial cell wall synthesis. This mechanism leads to cell death in susceptible organisms. The specific molecular targets may vary depending on the organism and the biological context.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy against Gram-positive bacteria is particularly noteworthy. The compound's mechanism includes:

- Disruption of Cell Membranes: The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition: Targeting enzymes involved in cell wall synthesis results in compromised structural integrity of bacterial cells.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Escherichia coli | Moderate | |

| Candida albicans | High |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It disrupts fungal cell membranes similarly to its action against bacteria.

Table 2: Antifungal Activity

| Fungal Strain | Activity Level | Reference |

|---|---|---|

| Candida albicans | High | |

| Aspergillus niger | Moderate |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)pivalamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting 5-(isopropylthio)-1,3,4-thiadiazol-2-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Microwave-assisted synthesis (15–20 minutes) significantly improves yields compared to conventional methods (15–18 hours) by enhancing reaction kinetics . Key parameters include temperature control (~90°C for reflux), solvent-free conditions, and catalytic glacial acetic acid .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm amide C=O stretch at ~1650 cm⁻¹ and thiadiazole ring vibrations), ¹H/¹³C NMR (to identify isopropylthio protons at δ 1.3–1.5 ppm and pivalamide methyl groups at δ 1.2 ppm), and mass spectrometry (to verify molecular ion peaks and fragmentation patterns) . High-performance liquid chromatography (HPLC) or TLC monitors reaction progress .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screen for antimicrobial and anticancer activity using standardized assays. For example:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative strains) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with thiadiazoles often disrupting bacterial membranes or inhibiting metabolic enzymes like dihydrofolate reductase .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiadiazole ring) alter bioactivity and physicochemical properties?

- Methodological Answer :

- SAR Studies : Replace the isopropylthio group with morpholino or benzodioxole moieties to enhance solubility or target specificity. For example, morpholino derivatives show improved binding to bacterial enzymes .

- Physicochemical Impact : LogP values increase with hydrophobic substituents, affecting membrane permeability. Use computational tools (e.g., SwissADME) to predict ADME properties .

- Data Table :

| Substituent | LogP | MIC (μg/mL) | IC₅₀ (μM) |

|---|---|---|---|

| Isopropylthio | 3.2 | 16 | 12 |

| Morpholinoethylthio | 2.8 | 8 | 8 |

| Benzodioxole | 4.1 | 32 | 18 |

Q. What mechanisms underlie contradictory data in antimicrobial vs. anticancer efficacy studies?

- Methodological Answer : Contradictions arise from differing target interactions. For example:

- Antimicrobial Action : Disruption of bacterial cell membranes via thiadiazole-sulfur interactions .

- Anticancer Action : Induction of apoptosis via caspase-3 activation or G2/M cell cycle arrest, as seen in related thiadiazoles . Validate via flow cytometry (cell cycle analysis) and Western blotting (apoptotic markers) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-II or bacterial topoisomerases. For instance, docking studies on analogous compounds revealed strong hydrogen bonding with COX-II active sites (binding energy: −9.2 kcal/mol) . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace acetic acid with PTS (para-toluenesulfonic acid) to enhance cyclization efficiency .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) to isolate pure product .

Methodological Challenges and Solutions

Q. How to address instability of the thiadiazole ring under acidic/basic conditions?

- Answer : Stabilize the ring by introducing electron-withdrawing groups (e.g., nitro or cyano) at the 5-position. Monitor degradation via HPLC-MS under accelerated stability conditions (40°C/75% RH) .

Q. What in vitro models best predict in vivo efficacy for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.